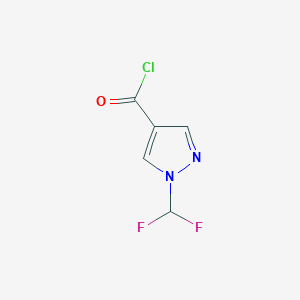

1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride

Description

Propriétés

IUPAC Name |

1-(difluoromethyl)pyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2N2O/c6-4(11)3-1-9-10(2-3)5(7)8/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYZVMOPKZJPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Activité Biologique

1-(Difluoromethyl)-1H-pyrazole-4-carbonyl chloride is a synthetic compound that has garnered attention in the fields of agricultural chemistry and medicinal chemistry due to its biological activity, particularly as an intermediate in the synthesis of fungicides. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its difluoromethyl group attached to a pyrazole ring, which contributes to its unique reactivity and biological properties. The chemical formula is , with a molecular weight of 195.56 g/mol. The presence of the difluoromethyl group enhances its lipophilicity and potential interactions with biological targets.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. It serves as an important precursor for the synthesis of various pyrazole derivatives that have been tested against phytopathogenic fungi.

- Case Study : A study synthesized several pyrazole derivatives from this compound and evaluated their antifungal activity against Botrytis cinerea. The results showed that these compounds displayed moderate to high inhibitory effects, indicating the potential application of this compound in agricultural fungicides .

The mechanism by which this compound exerts its antifungal effects involves interaction with specific enzymes or receptors in fungal cells. Molecular docking studies suggest that the difluoromethyl moiety plays a crucial role in binding to target sites, disrupting fungal metabolism and growth .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The structure-activity relationship (SAR) studies highlight that modifications to the carbonyl group and difluoromethyl substituent can significantly affect biological activity.

| Compound | Synthesis Method | Antifungal Activity (EC50) |

|---|---|---|

| This compound | Multi-step synthesis | Moderate |

| 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide | Acylation reaction | High (EC50 = 9.06 mg/L) |

| 3-(difluoromethyl)-N-((3,5-dimethylphenyl) carbamoyl)-1-methyl-1H-pyrazole-4-carboxamide | Acylation reaction | Moderate |

Applications in Agriculture

Due to its antifungal properties, this compound is primarily used as an intermediate in the development of novel fungicides. Its ability to inhibit fungal growth makes it a valuable component in agricultural practices aimed at protecting crops from fungal diseases .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C₆H₅ClF₂N₂O

- Molecular Weight : 194.57 g/mol

- Functional Groups : Difluoromethyl, carbonyl chloride

The presence of the difluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological interactions.

Agricultural Applications

The primary application of 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride lies in its role as an intermediate for synthesizing fungicides. These fungicides are particularly effective against various fungal pathogens due to their mechanism of action, which involves the inhibition of succinate dehydrogenase—an essential enzyme in the mitochondrial respiration chain of fungi .

Key Fungicides Synthesized

- Fluopyram : A broad-spectrum fungicide that targets multiple fungal pathogens.

- Bixafen : Known for its efficacy against a wide range of plant diseases.

- Isopyrazam : Effective in controlling diseases caused by Ascomycete fungi.

These compounds have shown significant antifungal activity, making them valuable in crop protection strategies .

Medicinal Chemistry Applications

In addition to agricultural uses, this compound has potential applications in medicinal chemistry. It serves as a precursor for developing active pharmaceutical ingredients (APIs) due to its ability to interact with specific biological targets.

Research indicates that derivatives of this compound exhibit notable biological activities, including:

- Antifungal Properties : Compounds derived from this compound have been tested against various phytopathogenic fungi, demonstrating moderate to excellent inhibition of mycelial growth. For instance, certain derivatives have shown higher antifungal activity compared to established fungicides like boscalid .

- Mechanism of Action : The key active group is the difluoromethyl pyrazole moiety, which plays a critical role in the compound's interaction with fungal enzymes .

Reaction Overview

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution Reactions | Reacts with nucleophiles to form derivatives | Amines, alcohols, thiols |

| Oxidation/Reduction | Possible under specific conditions | Oxidizing/reducing agents |

Case Studies and Research Findings

Several studies have documented the effectiveness and synthesis routes for compounds derived from this compound:

- A study demonstrated that synthesized pyrazole derivatives showed good inhibitory activity against Botrytis cinerea, a common fungal pathogen affecting crops .

- Another research effort focused on the structural characterization and antifungal activity of new pyrazole derivatives, confirming their potential as effective fungicides .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Pyrazole-4-Carbonyl Chlorides

*Calculated from molecular formula. †Total yield over four steps for the precursor acid . §Substituent includes a tetrahydroquinoline moiety.

Key Findings:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group at position 3 (e.g., in compounds from ) provides stronger electron withdrawal than -CHF₂, increasing electrophilicity of the carbonyl chloride. This enhances reactivity in amide bond formation but may reduce stability under humid conditions .

Synthetic Efficiency :

- The difluoromethyl derivative achieves a higher yield (96%) compared to the 1-methyl-3-CF₃ analog (46.8% over four steps) . This suggests that -CHF₂ substitution simplifies synthesis, possibly due to fewer purification requirements .

Biological Relevance :

- Trifluoromethyl analogs (e.g., ) are explicitly linked to antifungal activity, whereas the difluoromethyl variant is primarily an intermediate. The -CF₃ group’s stronger electronegativity may enhance binding to fungal enzyme active sites .

- Fluorine’s role in improving pharmacokinetics (e.g., metabolic stability, membrane permeability) is well-documented for both -CF₃ and -CHF₂ derivatives .

Méthodes De Préparation

Synthesis of the Pyrazole Core

The most common approach involves cyclization of a hydrazine derivative with a difluoromethyl-containing precursor:

- Starting Materials: 2,2-difluoroacetyl halide and an α,β-unsaturated ester

- Reaction: The difluoroacetyl halide is added to the ester in the presence of an acid-binding agent, followed by alkaline hydrolysis to yield an α-difluoroacetyl intermediate.

- Cyclization: This intermediate is condensed and cyclized with hydrazine or methylhydrazine under controlled temperature and catalytic conditions (e.g., sodium or potassium iodide as catalyst).

- Low temperature (−30 °C to −20 °C) during hydrazine addition

- Use of nitrogen atmosphere to prevent oxidation

- Acidification post-cyclization to isolate the pyrazole carboxylic acid

Carboxylic Acid to Acid Chloride Conversion

The pyrazole-4-carboxylic acid is converted to the acid chloride using standard chlorinating agents:

- Common Reagents: Thionyl chloride (SOCl₂), oxalyl chloride (COCl)₂, or phosphorus pentachloride (PCl₅)

- Procedure: The carboxylic acid is suspended in an inert solvent (e.g., dichloromethane or toluene), and the chlorinating agent is added dropwise under cooling. The mixture is stirred until gas evolution ceases, then concentrated to yield the acid chloride.

General Reaction:

$$

\text{Pyrazole-4-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Pyrazole-4-carbonyl chloride} + \text{SO}2 + \text{HCl}

$$

Detailed Synthetic Example

The following table summarizes a representative preparation route based on literature and patent disclosures:

| Step | Reagents & Conditions | Key Notes | Yield & Purity |

|---|---|---|---|

| 1. Formation of α-difluoroacetyl intermediate | 2,2-difluoroacetyl halide, α,β-unsaturated ester, acid-binding agent, organic solvent, low temp | Addition at −30 °C to −20 °C, followed by alkaline hydrolysis | High yield (typically >80%) |

| 2. Cyclization | Methylhydrazine (or hydrazine), catalyst (NaI/KI), aqueous/organic biphasic system, low temp | Nitrogen protection, controlled addition | Isomer ratio >95:5, crude yield ~75% |

| 3. Isolation of pyrazole acid | Acidification, filtration, recrystallization (aqueous ethanol) | High chemical purity (>99.5%) after recrystallization | Final acid yield ~75.9% |

| 4. Conversion to acid chloride | Thionyl chloride (SOCl₂), inert solvent, 0–25 °C | Standard chlorination, removal of excess SOCl₂ under reduced pressure | Typically quantitative |

Research Findings and Process Optimization

- Isomer Control: The described method achieves a high target isomer ratio (>95:5) by optimizing the cyclization temperature and catalyst choice, minimizing side products.

- Purification: Recrystallization from aqueous ethanol (40%) ensures chemical purity exceeding 99.5%.

- Yield: The overall yield for the carboxylic acid intermediate is reported at 75.9%, with the acid chloride conversion step typically proceeding in near-quantitative yield.

- Scalability: The process uses readily available reagents and standard laboratory equipment, making it suitable for both laboratory and industrial scales.

Comparative Data Table

| Method Variant | Key Features | Isomer Ratio | Final Purity | Overall Yield |

|---|---|---|---|---|

| Traditional cyclization | Higher isomer impurity | 89:10 | <90% | <75% |

| Improved process (as above) | Low temp, KI/NaI catalyst | 95:5 | >99.5% | 75.9% |

Notes and Recommendations

- Choice of Chlorinating Agent: Thionyl chloride is preferred for its efficiency and ease of removal of byproducts (SO₂, HCl as gases).

- Safety: All steps involving hydrazine derivatives and acid chlorides should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

- Analytical Monitoring: High-performance liquid chromatography (HPLC) is recommended for monitoring isomer ratios and chemical purity throughout the process.

Q & A

Q. What experimental approaches resolve contradictions in reported synthetic yields or purities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.